molecular formula C31H22N2 B12915518 1-(3,3,5-Triphenylpyrrol-2-yl)isoquinoline CAS No. 10425-48-6

1-(3,3,5-Triphenylpyrrol-2-yl)isoquinoline

Cat. No.: B12915518
CAS No.: 10425-48-6
M. Wt: 422.5 g/mol
InChI Key: HVUXMQFLQSOOBU-UHFFFAOYSA-N
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Description

1-(3,3,5-Triphenylpyrrol-2-yl)isoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring

Preparation Methods

The synthesis of 1-(3,3,5-Triphenylpyrrol-2-yl)isoquinoline involves several steps. One common method is the Skraup synthesis, which is a general method for synthesizing quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction mechanism includes the initial dehydration of glycerol to form acrolein, followed by a 1,4-cycloaddition reaction with aniline to produce β-anilinopropaldehyde. This intermediate then undergoes cyclization, dehydration, and oxidation to yield the final product .

Chemical Reactions Analysis

1-(3,3,5-Triphenylpyrrol-2-yl)isoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine for bromination and sulfuric acid for cyclization reactions. The major products formed from these reactions are typically quinoline and tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 1-(3,3,5-Triphenylpyrrol-2-yl)isoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in biological systems, leading to their pharmacological effects. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .

Comparison with Similar Compounds

1-(3,3,5-Triphenylpyrrol-2-yl)isoquinoline can be compared with other isoquinoline derivatives such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

10425-48-6

Molecular Formula

C31H22N2

Molecular Weight

422.5 g/mol

IUPAC Name

1-(3,3,5-triphenylpyrrol-2-yl)isoquinoline

InChI

InChI=1S/C31H22N2/c1-4-13-24(14-5-1)28-22-31(25-15-6-2-7-16-25,26-17-8-3-9-18-26)30(33-28)29-27-19-11-10-12-23(27)20-21-32-29/h1-22H

InChI Key

HVUXMQFLQSOOBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(C(=N2)C3=NC=CC4=CC=CC=C43)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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